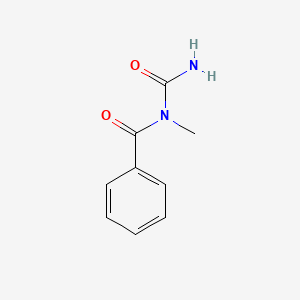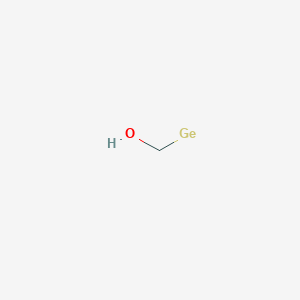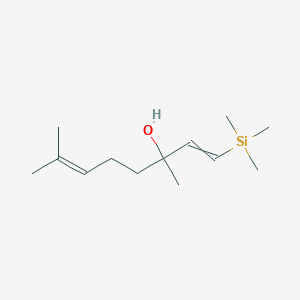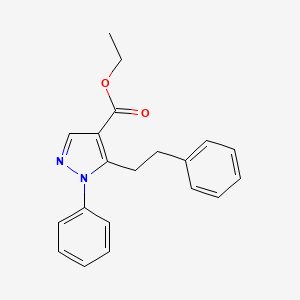![molecular formula C16H15NO2S B14399218 {[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid CAS No. 89667-93-6](/img/structure/B14399218.png)
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid is a chemical compound that features a unique structure combining phenyl, pyridinyl, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylprop-2-en-1-yl bromide with pyridine-3-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl and pyridinyl derivatives.
科学的研究の応用
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of {[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, influencing cellular pathways and modulating biological activity.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like picolinic acid and nicotinic acid share the pyridinyl group.
Phenyl derivatives: Compounds such as benzoic acid and phenylacetic acid share the phenyl group.
Sulfanyl compounds: Compounds like thioglycolic acid and thiomalic acid share the sulfanyl group.
Uniqueness
{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid is unique due to its combination of phenyl, pyridinyl, and sulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
89667-93-6 |
|---|---|
分子式 |
C16H15NO2S |
分子量 |
285.4 g/mol |
IUPAC名 |
2-(3-phenyl-3-pyridin-3-ylprop-2-enyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H15NO2S/c18-16(19)12-20-10-8-15(13-5-2-1-3-6-13)14-7-4-9-17-11-14/h1-9,11H,10,12H2,(H,18,19) |
InChIキー |
YTTUWIXSOZSODO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCSCC(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)




![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)

![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)

